molecular formula C9H16N4S B1407277 5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 1502633-77-3

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1407277
CAS No.: 1502633-77-3
M. Wt: 212.32 g/mol
InChI Key: PIBHWWJNCHHZSE-UHFFFAOYSA-N
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Description

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with an ethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylpiperidine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amine or alcohol derivatives.

Scientific Research Applications

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biology: It is used in biological assays to study its effects on various cellular processes and pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Propylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Butylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperidine ring can affect the compound’s lipophilicity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-2-7-5-3-4-6-13(7)9-12-11-8(10)14-9/h7H,2-6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBHWWJNCHHZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

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